molecular formula C17H14F4N2O5 B146036 S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide CAS No. 401900-41-2

S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B146036
CAS No.: 401900-41-2
M. Wt: 402.30 g/mol
InChI Key: KJMFOTCDISOHDX-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique chemical properties make it a subject of interest for researchers aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-fluorophenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-nitro-3-(trifluoromethyl)aniline under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biochemical Properties

This compound exhibits significant interactions with biological systems, particularly through its binding affinity to androgen receptors. It has been characterized as a full agonist in vitro, showing potential for modulating androgenic activity across various tissues .

Key Biochemical Interactions

  • Enzyme Interaction : Influences enzyme activity related to hormone regulation.
  • Cellular Effects : Modulates cell signaling pathways and gene expression, impacting processes such as spermatogenesis and hormonal balance.

Applications in Scientific Research

S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has diverse applications across several fields:

Medicinal Chemistry

  • Anti-Cancer Research : Investigated for its ability to inhibit specific cellular pathways associated with cancer growth.
  • Hormonal Therapies : Explored for potential use in treatments targeting androgen-related conditions.

Pharmacology

  • Selective Androgen Receptor Modulation : Used as a model compound for studying SARMs and their effects on muscle and bone health.
  • Drug Development : Serves as a building block for synthesizing more complex therapeutic agents.

Biological Studies

  • Receptor Binding Studies : Research focused on its affinity for androgen receptors, providing insights into its mechanism of action and potential therapeutic benefits .
  • In Vivo Studies : Animal models have been used to assess the compound's effects on muscle mass and bone density.

Industrial Applications

  • Utilized in the synthesis of new materials with enhanced properties due to its unique chemical structure.

A study evaluated the compound's effects on hormone levels in animal models, demonstrating a significant suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), indicating its potential role in hormonal therapies.

Study 2: Synthesis and Characterization

Research focused on the synthetic routes for producing this compound efficiently, highlighting methods that yield high purity and yield through advanced techniques such as chromatography .

Mechanism of Action

The mechanism of action of S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound binds to androgen receptors, inhibiting their activity and leading to a decrease in androgen-dependent cellular processes. This inhibition can result in the suppression of tumor growth in androgen-sensitive cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and nitro groups contribute to its high binding affinity and selectivity for androgen receptors, making it a valuable compound for research and therapeutic applications .

Biological Activity

S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as a selective androgen receptor modulator (SARM). This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17_{17}H14_{14}F4_{4}N2_{2}O5_{5}
  • Molecular Weight : 402.297 g/mol
  • IUPAC Name : (2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
  • CAS Number : 401900-41-2

This compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of trifluoromethyl and nitro groups enhances its binding affinity to target receptors.

This compound exhibits a high binding affinity for androgen receptors, with an inhibitory constant (Ki) of approximately 1.7 ± 0.2 nM . This strong interaction classifies it as a full agonist in vitro, suggesting that it can effectively modulate androgenic activity in various tissues.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Hormonal Suppression : It has been shown to suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, which are critical in regulating reproductive functions.
  • Impact on Spermatogenesis : The compound's action leads to alterations in spermatogenesis due to its effects on androgenic tissues .

The modulation of these hormones suggests potential applications in treating conditions related to hormonal imbalances.

Case Studies and Experimental Data

  • In Vitro Studies : In controlled laboratory settings, the compound has demonstrated stability over time, with minimal degradation when stored under appropriate conditions. Its effects on cell signaling pathways have been documented, showcasing its ability to alter gene expression and cellular metabolism.
  • Animal Models : Various studies have explored the dosage-dependent effects of this compound in animal models. Low doses effectively suppressed LH and FSH levels, indicating a potential therapeutic window for clinical applications .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other SARMs:

CompoundMechanism of ActionBinding AffinityTherapeutic Potential
S-23Selective androgen receptor modulatorHigher than S-3Anabolic effects without significant androgenic activity
FlutamideAnti-androgen drugModerateUsed in prostate cancer treatment

This table highlights the unique properties of S-3 compared to similar compounds, emphasizing its selective action on androgen receptors while minimizing unwanted side effects.

Q & A

Q. Basic: What are the critical considerations for designing a synthetic route for this compound?

Methodological Answer:
The synthesis should prioritize regioselective introduction of the 4-fluorophenoxy and 4-nitro-3-(trifluoromethyl)phenyl groups. Key intermediates include nitro-substituted trifluoromethylphenyl precursors (e.g., 4-nitro-3-(trifluoromethyl)aniline) and fluorophenoxy-containing propanamide derivatives. Protection of the hydroxyl group during coupling reactions is essential to avoid side reactions. Use coupling agents like EDC/HOBt for amide bond formation, and monitor reaction progress via HPLC or TLC. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Basic: How can structural analogs influence the interpretation of this compound’s bioactivity?

Methodological Answer:
Compare bioactivity data with structurally similar compounds (e.g., SARMs like Andarine (S-4)) to identify critical pharmacophores. For example, replacing the 4-fluorophenoxy group with a cyano or acetylaminophenoxy moiety (as in and ) alters hydrophobicity and hydrogen-bonding capacity. Conduct parallel assays (e.g., receptor binding or cellular proliferation) to correlate structural variations with activity. Use molecular docking to predict binding affinity changes .

Q. Advanced: How can computational methods resolve contradictions in experimental logP values?

Methodological Answer:
Discrepancies in logP may arise from intermolecular interactions (e.g., hydrogen bonding) or solvent effects. Apply quantum chemical calculations (e.g., DFT) to model solvation energy and partition coefficients. For example, suggests using +12 CM correction factors for similar compounds, accounting for:

  • +2 CM : O/OH proximity on adjacent carbons
  • +3 CM : NHCO/OH proximity
  • +6 CM : Two intermolecular H-bonds (3 CM each)
    Validate computational results with reversed-phase HPLC retention times under standardized conditions (C18 column, acetonitrile/water gradient) .

Q. Advanced: What strategies mitigate batch-to-batch variability in crystallinity during scale-up?

Methodological Answer:
Variability often stems from differences in nucleation kinetics. Use process analytical technology (PAT) like in-situ Raman spectroscopy to monitor crystallization in real time. Optimize anti-solvent addition rates and temperature profiles using response surface methodology (RSM). For polymorph control, seed crystals of the desired form (e.g., from ’s solid-form patents) can ensure consistency. Characterize batches via PXRD and DSC .

Q. Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

  • HPLC-UV/HRMS : Detect impurities >0.1% using a C18 column (mobile phase: 0.1% formic acid/acetonitrile).
  • 1H/13C NMR : Confirm structural integrity and identify residual solvents (e.g., DMSO-d6 as internal standard).
  • Elemental Analysis : Verify stoichiometry of C, H, N, F.
  • Karl Fischer Titration : Quantify water content (<0.5% w/w).
    Cross-validate results with orthogonal methods to avoid false positives .

Q. Advanced: How can in silico reaction path searches accelerate optimization of nitro-group reduction?

Methodological Answer:
Use reaction path search algorithms (e.g., AFIR or GRRM) to predict intermediates and transition states for catalytic hydrogenation of the nitro group. Compare Pd/C vs. Raney Ni catalysts computationally to assess activation barriers. Validate predictions with small-scale experiments under H2 (1–3 atm) in ethanol/water. Monitor by LC-MS for amine intermediates and minimize over-reduction to hydroxylamines .

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (H303/H313/H333 per ).
  • Storage : Store in amber vials under N2 at –20°C to prevent hydrolysis of the amide bond.
  • Waste : Neutralize acidic/basic residues before disposal .

Q. Advanced: How do trifluoromethyl and nitro substituents influence metabolic stability in vitro?

Methodological Answer:
The electron-withdrawing trifluoromethyl and nitro groups reduce oxidative metabolism by CYP450 enzymes. Test stability in liver microsomes (human/rat) with NADPH cofactor. Use LC-MS/MS to quantify parent compound depletion. Compare with analogs lacking these groups (e.g., ’s cyano-substituted variant). Apply QSAR models to predict metabolic soft spots .

Q. Advanced: How to resolve conflicting bioassay data across cell lines?

Methodological Answer:
Contradictions may arise from differential receptor expression or off-target effects. Perform:

  • CRISPR Knockout : Validate target specificity by deleting the putative receptor gene.
  • Phosphoproteomics : Identify signaling pathway activation (e.g., MAPK/STAT) via LC-MS.
  • Dose-Response Synergy Testing : Combine with known inhibitors (e.g., ’s pyrazole derivatives) to assess additivity. Normalize data to cell viability (MTT assay) .

Q. Basic: What are the storage conditions to ensure long-term stability?

Methodological Answer:
Store lyophilized solid in argon-filled, light-resistant containers at –80°C for >2 years. For solutions, use anhydrous DMSO (stored over molecular sieves) at –20°C; avoid freeze-thaw cycles. Confirm stability via biannual HPLC analysis .

Properties

IUPAC Name

(2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMFOTCDISOHDX-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119697
Record name (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401900-41-2
Record name (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401900-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.